1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of four fluorine atoms and a partially saturated ring system. It is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
The synthesis of 1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- typically involves the fluorination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its fully saturated form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metallopeptidases by removing the metal ion required for their catalytic activity, leaving an inactive enzyme . This chelation process is crucial for its biological and catalytic applications.
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- can be compared with other similar compounds such as:
1,10-Phenanthroline: The parent compound, which lacks the fluorine atoms and partially saturated ring system.
1,10-Phenanthroline-5,6-dione: A derivative with two carbonyl groups at positions 5 and 6, known for its bifunctional character and reactivity.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
The uniqueness of 1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- lies in its enhanced stability and reactivity due to the presence of fluorine atoms, which can influence its electronic properties and interactions with metal ions .
Eigenschaften
CAS-Nummer |
134023-58-8 |
---|---|
Molekularformel |
C12H6F4N2 |
Molekulargewicht |
254.18 g/mol |
IUPAC-Name |
5,5,6,6-tetrafluoro-1,10-phenanthroline |
InChI |
InChI=1S/C12H6F4N2/c13-11(14)7-3-1-5-17-9(7)10-8(12(11,15)16)4-2-6-18-10/h1-6H |
InChI-Schlüssel |
PIHTXISHPFJSGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(C2(F)F)(F)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.